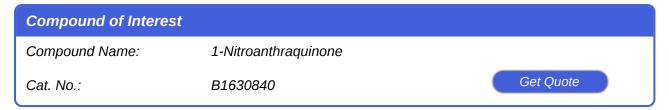


A Technical Guide to the Physical Properties of 1-Nitroanthraquinone Crystals

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **1-Nitroanthraquinone** crystals. The information compiled herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and materials science, offering key data and experimental insights into this compound.

General and Physical Properties

1-Nitroanthraquinone presents as a yellow crystalline solid.[1] It is an important intermediate in the synthesis of various dyes and pharmaceuticals.[1] The physical characteristics of **1-Nitroanthraquinone** crystals are summarized in the tables below, providing a consolidated reference for its fundamental properties.

Table 1: General Properties of **1-Nitroanthraguinone**



Property	Value	
Chemical Formula	C14H7NO4	
Molecular Weight	253.21 g/mol	
Appearance	Yellow needles or plates, powder to crystal form. [1]	
Color	Light yellow to brown.[1]	

Table 2: Thermal and Physical Properties of 1-Nitroanthraquinone

Property	Value
Melting Point	232.5 - 233.5 °C
Boiling Point	270 - 271 °C at 933 Pa
Density (estimate)	1.3146 g/cm ³
Flash Point (estimate)	243.3 ± 18.5 °C

Solubility Profile

The solubility of **1-Nitroanthraquinone** in various solvents is a critical parameter for its application in synthesis, purification, and formulation.

Table 3: Solubility of 1-Nitroanthraquinone



Solvent	Solubility
Water	Insoluble[1]
Ethanol (EtOH)	Soluble[1]
Diethyl Ether (Et₂O)	Soluble[1]
Ethyl Acetate (EtOAc)	Slightly soluble[1]
Benzene	Slightly soluble[1]
Chloroform (CHCl₃)	Slightly soluble[1]

Spectroscopic Data

Spectroscopic analysis provides insight into the molecular structure and electronic properties of **1-Nitroanthraquinone**.

Table 4: Spectroscopic Properties of 1-Nitroanthraquinone

Spectrum	Wavelength/Shift	Technique
UV-Vis (λmax)	Not specified in search results	-
IR Spectra	Key functional group peaks expected	KBr Wafer

Crystallographic Data

Detailed crystallographic data for **1-Nitroanthraquinone**, including crystal system, space group, and unit cell dimensions, are not readily available in the public domain based on the conducted searches. The crystalline form is generally described as yellow needles or plates obtained from sublimation or crystallization from solvents like acetic acid.[1]

Experimental Protocols

The following sections detail standardized methodologies for the determination of the key physical properties of **1-Nitroanthraquinone** crystals.



Melting Point Determination

The melting point of **1-Nitroanthraquinone** crystals can be determined using a standard capillary melting point apparatus.

Methodology:

- Sample Preparation: A small amount of finely powdered, dry **1-Nitroanthraquinone** is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in the heating block of a calibrated melting point apparatus.
- Heating: The sample is heated at a steady rate of 1-2 °C per minute, close to the expected melting point.
- Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. The melting point is reported as this range.

Solubility Determination

The solubility of **1-Nitroanthraquinone** in various solvents can be determined using the isothermal shake-flask method.

Methodology:

- Sample Preparation: An excess amount of 1-Nitroanthraquinone is added to a known volume of the solvent in a sealed flask.
- Equilibration: The flask is agitated in a constant temperature bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Analysis: After equilibration, the suspension is allowed to settle, and an aliquot of the supernatant is carefully withdrawn and filtered to remove any undissolved solid.
- Quantification: The concentration of **1-Nitroanthraquinone** in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid



Chromatography (HPLC), against a calibration curve.

Spectroscopic Analysis

UV-Vis spectroscopy is used to study the electronic transitions within the molecule.

Methodology:

- Sample Preparation: A dilute solution of **1-Nitroanthraquinone** is prepared in a suitable UV-transparent solvent (e.g., ethanol). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0.
- Data Acquisition: The UV-Vis spectrum is recorded over a wavelength range of approximately 200-800 nm using a spectrophotometer, with the pure solvent used as a reference. The wavelength(s) of maximum absorbance (λmax) are identified.

IR spectroscopy is used to identify the functional groups present in the **1-Nitroanthraquinone** molecule.

Methodology:

- Sample Preparation: A small amount of dry 1-Nitroanthraquinone is finely ground with potassium bromide (KBr) powder. This mixture is then pressed into a thin, transparent pellet.
- Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer, typically over a range of 4000 to 400 cm⁻¹.

X-ray Crystallography

While specific data for **1-Nitroanthraquinone** is not available, the following outlines the general workflow for single-crystal X-ray diffraction.

Methodology:

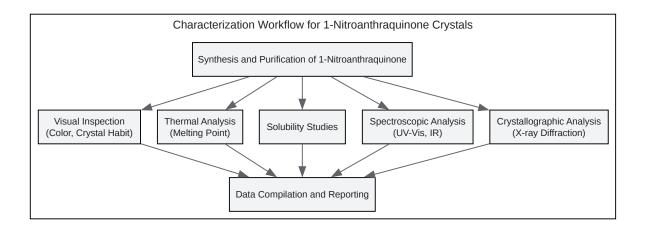
- Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion.
- Crystal Mounting: A suitable single crystal is mounted on a goniometer head.



- Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected as the crystal is rotated.
- Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, determining the unit cell dimensions, space group, and atomic positions.

Visualizations

The following diagrams illustrate the general workflow for the characterization of the physical properties of a crystalline organic compound like **1-Nitroanthraquinone**.



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Caption: Workflow for the physical characterization of **1-Nitroanthraquinone** crystals.

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References



- 1. 1-NITROANTHRAQUINONE | 82-34-8 [chemicalbook.com]
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